![molecular formula C17H22N2O8 B14627584 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid CAS No. 58173-41-4](/img/structure/B14627584.png)
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid is an organic compound that belongs to the class of dipeptides This compound is characterized by the presence of a methoxyphenyl group, an alanyl group, and a glutamic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid typically involves the chemical condensation of benzyloxycarbonyl-L-alanine and methyl glutamate. This process can be facilitated by using activated esters or triphenyl phosphine/hexachloroethane condensation methods . The reaction conditions often require amino acid activation, subunit protection, and subsequent removal of protective groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield corresponding quinones, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Shares the methoxyphenyl group but differs in the rest of the structure.
N-(4-Aminobenzoyl)-L-glutamic acid: Contains a similar glutamic acid moiety but has an aminobenzoyl group instead of the methoxyphenyl group.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the peptide linkage.
Uniqueness
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid is unique due to its specific combination of functional groups and peptide linkage, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
58173-41-4 |
|---|---|
Formule moléculaire |
C17H22N2O8 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[(4-methoxyphenyl)methoxycarbonylamino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H22N2O8/c1-10(15(22)19-13(16(23)24)7-8-14(20)21)18-17(25)27-9-11-3-5-12(26-2)6-4-11/h3-6,10,13H,7-9H2,1-2H3,(H,18,25)(H,19,22)(H,20,21)(H,23,24)/t10-,13-/m0/s1 |
Clé InChI |
KGRRRLOUVSDXCT-GWCFXTLKSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC |
SMILES canonique |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


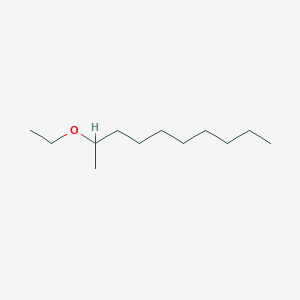
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
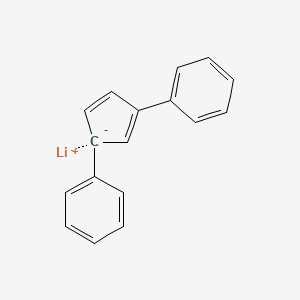
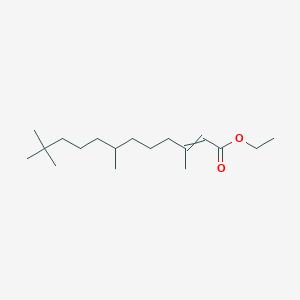
![Trimethoxy[(propylsulfanyl)methyl]silane](/img/structure/B14627530.png)
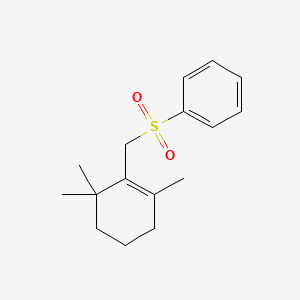
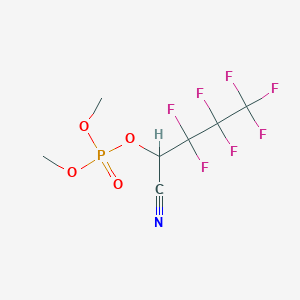
![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)

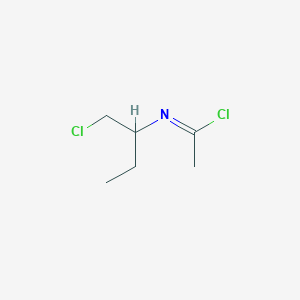
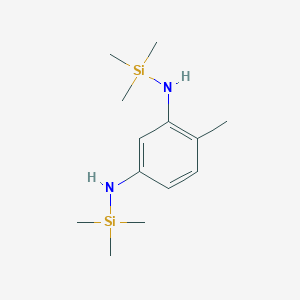
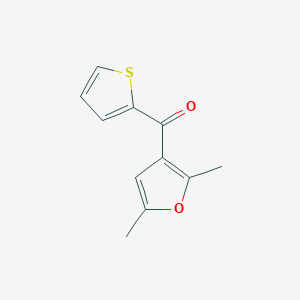
![N-[amino-(4-methylphenyl)methylidene]benzamide](/img/structure/B14627570.png)

